4-Bromo-2-propyloxane
Description
4-Bromo-2-propyloxane is a brominated cyclic ether characterized by a six-membered oxane (tetrahydropyran) ring with a propyl substituent at position 2 and a bromine atom at position 3. Brominated cyclic ethers are typically utilized as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical manufacturing, due to their reactivity in substitution and coupling reactions .
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
4-bromo-2-propyloxane |
InChI |
InChI=1S/C8H15BrO/c1-2-3-8-6-7(9)4-5-10-8/h7-8H,2-6H2,1H3 |
InChI Key |
JCPUHWCKDBDUSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(CCO1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)
- Structure: Aromatic benzene ring with bromine at position 4 and amino groups at positions 1 and 2.
- Reactivity: The presence of amino groups enhances nucleophilic reactivity, making it suitable for polymerization or coordination chemistry. Unlike 4-Bromo-2-propyloxane, this compound’s aromaticity and amine functionality favor electrophilic substitution reactions.
- Applications: Primarily used in dye synthesis and as a ligand in metal-organic frameworks (MOFs) .
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
- Structure: Aromatic acetophenone derivative with bromine at position 2 and a methoxy group at position 4'.
- Reactivity: The ketone group enables carbonyl-based reactions (e.g., Grignard additions), while the bromine facilitates cross-coupling (e.g., Suzuki-Miyaura). In contrast, this compound’s ether ring offers steric protection and regioselective bromine substitution.
- Applications: Key intermediate in synthesizing bioactive molecules, including antiviral agents .
4-Bromoaniline (p-Bromoaniline)
- Structure: Aromatic aniline derivative with bromine at position 4.
- Reactivity: The amino group directs electrophilic substitution to the para position, while bromine acts as a moderate leaving group. Compared to this compound, 4-bromoaniline’s planar aromatic structure allows for π-π stacking in materials science.
- Applications: Used in the production of azo dyes and corrosion inhibitors .
Comparative Data Table
Key Research Findings
- Thermal Stability: Cyclic ethers like this compound generally exhibit higher thermal stability than aromatic bromides, which may decompose under harsh conditions .
- Safety Considerations: Brominated compounds in the evidence are classified as hazardous intermediates, requiring controlled handling. For example, 4-Bromo-1,2-diaminobenzene and 2-Bromo-4'-methoxyacetophenone are restricted to laboratory or industrial use under strict protocols .
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